Pyridine-2-yl-N-cyanoamidine
Description
Contextualization within Pyridine (B92270) and Cyanamide Chemistry
Pyridine-2-yl-N-cyanoamidine is structurally derived from two fundamental classes of organic compounds: pyridine and cyanamide. Pyridine, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry and materials science due to its ability to engage in a wide array of chemical transformations and coordinate with metal ions. wikipedia.orgnih.gov The pyridine motif is a common feature in numerous pharmaceuticals and functional materials. nih.gov
Cyanamide and its derivatives, on the other hand, are recognized for their utility in the synthesis of guanidines and other nitrogen-rich heterocyclic systems. acs.org The cyanoamidine group (–N(CN)–C(=NH)–) in this compound introduces a unique electronic and steric environment, influencing the molecule's reactivity and potential applications. The combination of the pyridine ring and the cyanoamidine moiety results in a molecule with a rich chemical profile, capable of participating in diverse reactions and serving as a versatile building block.
Significance as a Privileged Scaffold in Organic Synthesis
The concept of a "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one type of biological receptor, making it a valuable starting point for drug discovery and the development of new bioactive compounds. researchgate.netresearchgate.net Pyridine-containing structures are frequently identified as privileged scaffolds due to their prevalence in a vast number of biologically active molecules. nih.govufrj.br
This compound is emerging as such a privileged scaffold. Its utility has been notably demonstrated in the realm of cross-coupling reactions. For instance, research has shown that this pyridyl carboxamidine ligand facilitates nickel-catalyzed cross-coupling reactions between a variety of basic nitrogen heterocycles and both primary and secondary alkyl halides. chemicalbook.com This capability is significant as it opens up new avenues for the construction of complex molecular architectures from readily available starting materials. The ability of this compound to act as an effective ligand in such transformations underscores its importance and potential for broader applications in synthetic organic chemistry.
Overview of Current Research Landscape and Key Academic Interests
The current research landscape surrounding this compound and related structures is dynamic and expanding. A significant area of interest lies in its application in catalysis, particularly in the development of novel transition metal complexes for cross-coupling reactions. chemicalbook.com The ability of the pyridine nitrogen and the cyanoamidine group to coordinate with metal centers is a key area of exploration for designing new catalysts with enhanced activity and selectivity. wikipedia.orgcyberleninka.runih.gov
Furthermore, the synthesis of various derivatives of N-pyridyl-N''-cyanoguanidines has been a subject of investigation, with studies exploring their potential hypotensive activities. acs.orgacs.org This line of inquiry highlights the interest in the pharmacological potential of molecules containing the pyridyl-cyanoamidine framework. Research into the synthesis of related N-(pyridin-2-yl)imidates and their subsequent transformations into N-heterocycles further illustrates the versatility of this structural motif. mdpi.com The development of efficient synthetic routes to these compounds, including multi-component reactions, is also an active area of research, aiming to provide broader access to this class of molecules for further study. arabjchem.orgcore.ac.uk
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| CAS Number | 89795-81-3 | chemicalbook.comfluorochem.co.ukchemical-suppliers.eu |
| Molecular Formula | C₇H₆N₄ | fluorochem.co.uk |
| Molecular Weight | 146.153 g/mol | fluorochem.co.uk |
| Physical State | Solid | fluorochem.co.uk |
| Melting Point | 201-205 °C | chemdad.com |
| Purity | 95.0% | fluorochem.co.uk |
Structure
3D Structure
Properties
IUPAC Name |
N'-cyanopyridine-2-carboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c8-5-11-7(9)6-3-1-2-4-10-6/h1-4H,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQYOLLIJRIQNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NC#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89795-81-3 | |
| Record name | N'-Cyano-2-pyridinecarboximidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Strategic Synthesis of Pyridine 2 Yl N Cyanoamidine and Its Structural Analogs
Established Synthetic Pathways to the Core Pyridine-2-yl-N-cyanoamidine Structure
The construction of the this compound core can be achieved through several established synthetic routes. These methods often involve the condensation of readily available starting materials.
Conventional Reaction Sequences
Conventional methods for the synthesis of N-cyanoamidines often involve the reaction of a suitable amine with a cyanogen (B1215507) halide or a related cyano-transfer reagent. In the context of this compound, a common approach involves the reaction of 2-aminopyridine (B139424) with a reagent that can introduce the cyanoamidine functionality.
A frequently employed method is the condensation of an amine with N-cyanocarbonimidic dichloride or a similar reactive species. Another approach involves the reaction of 2-aminopyridine with dimethyl N-cyanodithioiminocarbonate, followed by subsequent reactions to yield the desired product. The synthesis of related N-cyanoamidine structures, such as N-(1H-pyrrol-1-yl)-N'-cyanoformimidamide, has been achieved through the condensation of N-(1H-pyrrol-1-yl)formamide with cyanamide. acs.org This reaction proceeds with high conversion using a base like sodium methoxide (B1231860) in methanol (B129727). acs.org The subsequent cyclization to form a fused ring system can then be mediated by a Lewis acid. acs.org
The synthesis of N-(pyridin-2-yl)iminonitriles, which are precursors to related structures, has been reported from nitrostyrenes and 2-aminopyridine using cerium(III) trifluoromethanesulfonate (B1224126) as a catalyst in toluene (B28343) at elevated temperatures. mdpi.com
Heterogeneous Catalysis in Synthesis
Heterogeneous catalysis offers significant advantages in organic synthesis, including simplified catalyst recovery and reuse, which contributes to more sustainable processes. rsc.org In the synthesis of pyridine (B92270) derivatives and their precursors, various heterogeneous catalysts have been employed.
For instance, the synthesis of N-(pyridin-2-yl)iminonitriles can be achieved using Al₂O₃ as a heterogeneous Lewis acid catalyst. mdpi.com This method provides a greener alternative to homogeneous catalysts. The reaction of 2-aminopyridine and nitrostyrene (B7858105) in the presence of Al₂O₃ in 1,2-dichloroethane (B1671644) (DCE) facilitates the formation of the corresponding α-iminonitriles. mdpi.com
Metal-organic frameworks (MOFs) have also emerged as effective heterogeneous catalysts. mdpi.comcatalysis.blog A bimetallic Fe/Ni-BDC MOF has been utilized for the amidation reaction between trans-1-nitro-phenylethylene and 2-aminopyridine to produce N-(pyridin-2-yl)-benzamide, a related amide structure. mdpi.com This catalyst demonstrated high productivity and could be recovered and reused multiple times without a significant loss of activity. mdpi.com Similarly, cobalt nanoparticles immobilized on magnetic hydrotalcite have been used for the one-pot, three-component synthesis of 2,4,6-triaryl pyridines. orgchemres.org
Supported catalysts, such as palladium on carbon (Pd/C) combined with K-10 montmorillonite, have been used for the one-pot synthesis of substituted pyridines via a domino cyclization-oxidative aromatization approach. organic-chemistry.org This bifunctional catalyst system facilitates both the cyclization and subsequent dehydrogenation steps. organic-chemistry.org
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being integrated into synthetic methodologies to minimize environmental impact. catalysis.blogsioc-journal.cn This includes the use of environmentally benign solvents and catalysts, and the optimization of reaction conditions to improve efficiency and reduce waste.
Environmentally Benign Conditions and Catalysts
The use of green catalysts is a cornerstone of environmentally friendly synthesis. catalysis.blog These can include biocatalysts, as well as heterogeneous and homogeneous catalysts that are recyclable and less toxic. catalysis.blog
In pyridine synthesis, several green catalytic systems have been developed. For example, phosphotungstic acid (HPW) has been used as an economical and non-toxic Brønsted acid catalyst for the synthesis of imidazo[1,2-a]pyridines, a related heterocyclic system. beilstein-journals.org This reaction proceeds in ethanol, a greener solvent, under microwave irradiation. beilstein-journals.org Plant extracts, such as Terminalia chebula fruit extract, have also been employed as catalysts for the green synthesis of 2-arylimidazo[1,2-a]pyridines. nih.gov
The use of metal-organic frameworks (MOFs) as reusable heterogeneous catalysts also aligns with green chemistry principles. mdpi.comcatalysis.blog A 2D Cu-MOF has been shown to be an efficient and reusable catalyst for Click and Knoevenagel reactions in aqueous media, demonstrating the potential of MOFs in green organic transformations. mdpi.com
Optimization of Reaction Conditions
Optimizing reaction conditions is crucial for maximizing yield and minimizing byproducts. This often involves a systematic study of parameters such as solvent, temperature, and catalyst loading.
In the synthesis of 1,2,3-triazole derivatives using a Cu-MOF catalyst, a study of reaction conditions revealed that a 10 mol% catalyst loading at 70 °C in a 1:4 mixture of H₂O and methanol provided the optimal conditions. mdpi.com Increasing the catalyst amount did not significantly improve the yield, and the reaction temperature was optimized to balance yield and energy consumption. mdpi.com
For the synthesis of imidazo[1,2-a]pyridines using a phosphotungstic acid catalyst, microwave heating was employed to accelerate the reaction, with a low catalyst loading of 2 mol% being sufficient to achieve high yields in a short reaction time of 30 minutes. beilstein-journals.org
The optimization of a three-step synthesis of imidazo[1,2-a]-heterocycles involved screening various reagents and conditions for each step, including the use of different bases and coupling agents to achieve the desired products. nih.gov
Continuous-Flow Synthesis Techniques for this compound Scaffolds
Continuous-flow synthesis offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. beilstein-journals.orgengineering.org.cn This technology is increasingly being applied to the synthesis of heterocyclic compounds.
The Bohlmann–Rahtz pyridine synthesis has been successfully adapted to a continuous-flow microwave reactor. beilstein-journals.org This one-step process, which combines Michael addition and cyclodehydration, allows for the continuous production of trisubstituted pyridines without the need to isolate intermediates. beilstein-journals.org The isolated yield from the continuous flow process (86%) was found to be superior to the traditional two-step batch reaction (81%). beilstein-journals.org
A five-step fully continuous-flow synthesis of 7-bromopyrrolo[2,1-f] numberanalytics.commdpi.comcatalysis.blogtriazin-4-amine, a complex nucleobase, has been developed. engineering.org.cn This process integrates reaction and workup steps, significantly reducing the total residence time compared to batch procedures. engineering.org.cn The flow system also allows for the safe handling of hazardous reagents and intermediates. engineering.org.cn
The selective hydrogenation of nitroarenes to N-arylhydroxylamines has also been efficiently carried out using a continuous-flow process with a Pt/C catalyst, demonstrating the versatility of this technique for various reaction types. mdpi.com
Synthetic Routes to N-(Pyridin-2-yl)iminonitriles as Intermediates
N-(Pyridin-2-yl)iminonitriles are crucial intermediates in the synthesis of this compound and its analogs. Several synthetic strategies have been developed to access these compounds, often focusing on efficiency and green chemistry principles.
A notable and environmentally conscious approach involves the reaction of nitrostyrenes with 2-aminopyridines. acs.orgdoi.orgresearchgate.net This method can be catalyzed by a heterogeneous Lewis acid such as alumina (B75360) (Al2O3), providing the desired α-iminonitriles. acs.orgdoi.orgresearchgate.net The reaction is typically carried out in a solvent like 1,2-dichloroethane (DCE) at elevated temperatures. acs.org This process is valued for its operational simplicity and the use of a recyclable catalyst. An alternative catalyst, cerium(III) triflate (Ce(OTf)3), has also been reported for this transformation, conducted in toluene at high temperatures. acs.org
A more recent development for the synthesis of N-(pyridin-2-yl)iminonitriles involves a cyanide-free, Ce(III)-catalyzed reaction between 2-aminopyridines and nitroalkenes. acs.org This method proceeds via an intermolecular dehydration reaction and offers a valuable alternative to traditional methods that may use more hazardous reagents. acs.org The resulting (Z)-N-(pyridin-2-yl)benzimidoyl cyanides are formed in good yields. acs.org
These synthetic routes provide a library of substituted N-(pyridin-2-yl)iminonitriles, which can then be converted to other valuable compounds, including N-(pyridin-2-yl)imidates through reaction with an alcohol in the presence of a base like cesium carbonate (Cs2CO3). acs.orgresearchgate.netpublish.csiro.au The ability to generate a variety of these iminonitrile intermediates is key to the subsequent synthesis of a diverse range of functionalized pyridine-2-yl-N-cyanoamidines.
Derivatization Strategies for Functionalized Pyridine-2-yl-N-cyanoamidines
The functionalization of the this compound scaffold can be approached by modifying the pyridine ring or by derivatizing the amidine nitrogen atoms. These strategies allow for the fine-tuning of the molecule's properties for various applications.
Modification of the Pyridine Moiety
The pyridine ring is a versatile platform for introducing a wide array of functional groups. While direct functionalization of pyridine can be challenging due to its electron-deficient nature, several methods have been established. researchgate.netnih.gov
One common strategy involves the use of pyridine N-oxides as intermediates. researchgate.netacs.org The N-oxide activates the pyridine ring towards both electrophilic and nucleophilic substitution. For instance, nitration of pyridine N-oxide occurs readily, primarily at the 4-position. nih.gov The N-oxide can also facilitate the introduction of alkyl, aryl, and alkenyl substituents at the 2-position through copper-catalyzed reactions with Grignard reagents. acs.org Following functionalization, the N-oxide can be removed by reduction.
Direct C-H functionalization of pyridines is a more atom-economical approach. researchgate.net Transition-metal catalysis, for example with palladium, has been employed for the C-2 arylation of pyridine N-oxides with arylboronic esters. researchgate.net Recent advancements have also focused on metal-free C-H functionalization methods. researchgate.net For instance, a temporary de-aromatization of the pyridine ring can reverse its electronic properties, creating a stable dienamine intermediate that is amenable to functionalization at the meta-position with various electrophiles, including fluorinated alkanes. google.com
Multi-component reactions offer another powerful tool for the synthesis of highly functionalized pyridines from simple starting materials. acs.org These one-pot reactions can efficiently generate complex pyridine structures that can be further elaborated.
The table below summarizes some of the common methods for the functionalization of the pyridine ring:
| Functionalization Strategy | Reagents and Conditions | Position of Functionalization |
| From Pyridine N-Oxides | Nitrating agents | 4-position |
| From Pyridine N-Oxides | Grignard reagents, Cu catalyst | 2-position |
| C-H Arylation | Arylboronic esters, Pd catalyst (on N-oxide) | 2-position |
| Temporary De-aromatization | Various electrophiles on dienamine intermediate | meta-position |
| Multi-component Reactions | Aldehydes, malononitrile, N-alkyl-2-cyanoacetamides | Multiple positions |
Functionalization at the Amidine Nitrogen
The N-cyanoamidine group itself presents opportunities for derivatization, although this area is less explored specifically for this compound. The amidine nitrogens possess lone pairs of electrons and can act as nucleophiles.
The synthesis of N'-substituted-N-cyanoamidines can be achieved through the reaction of N-substituted thioamides with bis(triphenylstannyl)carbodiimide. doi.org This suggests that the amidine nitrogen can be substituted, and this chemistry could potentially be adapted for the derivatization of a pre-formed this compound.
General methods for the synthesis of N-substituted amidines often involve the reaction of primary carboxamides with amines, mediated by reagents like trimethylaluminium. nih.gov While this is a synthetic method rather than a derivatization of an existing amidine, it highlights the possibility of introducing substituents onto the amidine nitrogen.
The N-cyanoamidine functionality is a key feature in neonicotinoid insecticides like acetamiprid (B1664982) and thiacloprid. researchgate.net In the biological context, the metabolism of these compounds can involve modifications, which are carried out by cytochrome P450 enzymes. researchgate.net While not a synthetic strategy, this indicates that the N-cyanoamidine moiety is not inert and can undergo transformations.
The reaction of N-cyanoamidines with chloromethyleneiminium salts provides a route to substituted 1,3,5-triazines, demonstrating the reactivity of the N-cyanoamidine group as a building block for other heterocycles. publish.csiro.au This reactivity could potentially be harnessed for the functionalization of this compound, where the amidine group acts as a synthon for more complex structures.
The table below outlines some potential strategies for the functionalization of the amidine nitrogen, largely inferred from general amidine and N-cyanoamidine chemistry:
| Functionalization Strategy | Potential Reagents/Methods |
| N-Alkylation/N-Arylation | Reaction with alkyl or aryl halides (requires activation) |
| Reaction with Electrophiles | Acylating agents, sulfonylating agents |
| Cyclization Reactions | Reaction with bifunctional electrophiles to form heterocycles |
Chemical Reactivity and Mechanistic Investigations of Pyridine 2 Yl N Cyanoamidine
Nucleophilic and Electrophilic Reactivity of the Cyanoamidine Moiety
The cyanoamidine moiety, -C(=N)-NH-CN, is a versatile functional group exhibiting both nucleophilic and electrophilic characteristics. researchgate.net Its reactivity is a consequence of the electronic properties of the nitrogen atoms and the electrophilic nature of the nitrile group. researchgate.net
The nitrogen atoms of the amidine group possess lone pairs of electrons, rendering them nucleophilic. This allows them to react with various electrophiles. Conversely, the carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. researchgate.net The dual reactivity of the cyanoamidine group makes it a valuable building block in the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.net
The reactivity of the cyanoamidine moiety can be influenced by the nature of the substituent attached to it. In the case of Pyridine-2-yl-N-cyanoamidine, the electron-withdrawing nature of the pyridine (B92270) ring can modulate the nucleophilicity and electrophilicity of the cyanoamidine group.
Cycloaddition Reactions Involving the this compound System
Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The this compound system can potentially participate in various cycloaddition reactions, either through the pyridine ring or the cyanoamidine moiety.
The pyridine ring can act as a diene or a dienophile in Diels-Alder reactions, although these reactions are often challenging due to the electronic nature of the pyridine ring. acsgcipr.org Inverse-electron-demand Diels-Alder reactions, where the pyridine is part of an electron-poor diene system, are generally more successful. acsgcipr.org The initial cycloadduct often undergoes further transformations, such as the extrusion of a small molecule, to yield a substituted pyridine. acsgcipr.org
The cyanoamidine group can also participate in cycloaddition reactions. For instance, the nitrile group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles like azides, nitrones, and carbonyl ylides. uchicago.educlockss.org These reactions provide a direct route to various five-membered heterocyclic rings.
A study on the cycloaddition of heterocyclic azides with 2-cyanoacetamidines demonstrated a base-catalyzed tandem reaction leading to N-heteroaryl-1,2,3-triazole-4-carbimidamides. beilstein-journals.org This reaction proceeds through a Cornforth-type rearrangement of the initially formed triazole. beilstein-journals.org While not directly involving this compound, this highlights the potential for the cyanoamidine moiety to engage in cycloaddition-rearrangement cascades.
Rearrangement Reactions and Isomerization Pathways
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. wiley-vch.de this compound can potentially undergo several types of rearrangement reactions.
One possible rearrangement is the Boulton–Katritzky rearrangement, which has been observed in related systems like isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones. beilstein-journals.org This base-promoted rearrangement leads to 3-hydroxy-2-(2-aryl beilstein-journals.orgrsc.orgresearchgate.nettriazol-4-yl)pyridines. beilstein-journals.org
Isomerization of the N-cyanoamidine moiety itself is also possible. For example, N-allyl amides can be isomerized to geometrically defined enamides. nih.gov While this specific example does not involve a cyano group, it demonstrates the potential for isomerization within amidine-containing structures. The isomerization of this compound could lead to different tautomeric forms or geometric isomers, which may exhibit distinct reactivity.
The Boekelheide rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement of pyridyl N-oxides to 2-(1-hydroxy)alkyl pyridines, is another relevant transformation for pyridine derivatives. unavarra.es Although this reaction does not directly involve the cyanoamidine group, it highlights a potential pathway for functionalization of the pyridine ring that could be explored in conjunction with the chemistry of the cyanoamidine moiety.
Acid-Base Properties and Protonation Equilibria
The acid-base properties of this compound are determined by the basicity of the pyridine nitrogen and the acidity of the N-H protons in the cyanoamidine group. The pyridine nitrogen is basic and can be protonated by acids to form a pyridinium (B92312) salt. gcwgandhinagar.com The pKa of the conjugate acid of pyridine is approximately 5.2.
The N-H protons of the cyanoamidine group are acidic and can be removed by a base. The acidity of these protons is influenced by the electron-withdrawing nature of the adjacent cyano group and the pyridine ring. The pKa of a related compound, 4-chloropyridine-2-carboxamidine, has been predicted to be 9.87. chemicalbook.com The pKa of Pyridine-2-carboxamide has been reported as pK1: 2.10(+1) at 20°C.
The protonation equilibrium can significantly impact the reactivity of the molecule. For example, protonation of the pyridine nitrogen can further increase the electron-withdrawing effect on the cyanoamidine moiety, potentially altering its reactivity in subsequent reactions.
Role in Cascade and Multicomponent Reactions
Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations where the product of one reaction becomes the substrate for the next. Multicomponent reactions (MCRs) involve the reaction of three or more starting materials in a single pot to form a product that contains portions of all the reactants.
The dual functionality of this compound makes it an ideal candidate for participation in such complex transformations. For instance, a reaction could be initiated at the cyanoamidine moiety, followed by a cyclization or rearrangement involving the pyridine ring.
A study by Coffinier et al. described a multicomponent reaction for the synthesis of pyridines via the cycloaddition of azadienes and ketenimines. acsgcipr.org While not directly involving this compound, this illustrates the potential of using building blocks with multiple reactive sites to construct complex heterocyclic systems in a single step.
The synthesis of remdesivir's nucleobase involved the cyclization of a cyanoamidine intermediate. acs.org This highlights the utility of the cyanoamidine group in cascade reactions for the synthesis of complex, biologically active molecules.
C-H Functionalization Strategies Directed by Pyridine-2-yl Motifs
Direct C-H functionalization is a powerful and atom-economical strategy for the modification of organic molecules. rsc.org The pyridine ring is a common directing group in such reactions, where the nitrogen atom coordinates to a metal catalyst, bringing it into proximity with a specific C-H bond and facilitating its activation. rsc.org
The pyridine-2-yl motif in this compound can act as a directing group to facilitate the functionalization of C-H bonds at the ortho position of an attached aryl group, or potentially at the pyridine ring itself. rsc.orgnih.gov Chelation-assisted C-H activation is a common strategy, where the pyridine nitrogen and another heteroatom from the substituent form a stable chelate with the metal catalyst. rsc.org
Numerous transition-metal-catalyzed C-H functionalization reactions of pyridines have been reported, including alkylation, arylation, and halogenation. beilstein-journals.orgnih.gov The cyanoamidine group itself could potentially influence the regioselectivity of these reactions due to its electronic and steric properties. The development of C-H functionalization strategies for this compound would provide a direct and efficient route to a wide range of novel derivatives with potential applications in various fields.
Advanced Spectroscopic Characterization and Elucidation of Pyridine 2 Yl N Cyanoamidine Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Studies of Proton Environments
The ¹H NMR spectrum of Pyridine-2-yl-N-cyanoamidine is expected to reveal characteristic signals for the protons on the pyridine (B92270) ring and the amine group. The chemical shifts of the pyridyl protons are influenced by the electronic effects of the N-cyanoamidine substituent. Based on data from related substituted pyridines, the proton chemical shifts can be predicted. aip.orgaip.org
The pyridine ring protons typically appear in the aromatic region of the spectrum (δ 7.0-9.0 ppm). The proton ortho to the ring nitrogen (H6) is expected to be the most deshielded due to the inductive effect of the nitrogen atom. The chemical shifts of the other ring protons (H3, H4, H5) will be influenced by the position of the N-cyanoamidine group. tandfonline.com For instance, in 2-cyanopyridine (B140075), the proton at the 6-position (H6) appears at approximately 8.74 ppm, while the other protons resonate between 7.5 and 7.9 ppm. core.ac.uk A similar pattern is anticipated for this compound.
The N-H protons of the amidine group are expected to show a broad signal, the chemical shift of which can be concentration and solvent-dependent. In related N-cyanoamidine compounds, these protons have been observed, though their signals can sometimes be broad or exchangeable with deuterium (B1214612) in deuterated solvents. cdnsciencepub.comacs.org
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H6 | ~8.7 | ddd | J ≈ 4.8, 1.7, 0.9 |
| H4 | ~7.9 | td | J ≈ 7.8, 1.7 |
| H5 | ~7.8 | ddd | J ≈ 7.8, 4.8, 1.2 |
| H3 | ~7.6 | d | J ≈ 7.8 |
| NH₂ | Variable | br s | - |
Note: Predicted values are based on data for 2-cyanopyridine and other 2-substituted pyridines. Actual values may vary. core.ac.uknih.gov
¹³C NMR and Other Heteronuclear NMR Techniques
The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. hep.com.cn The chemical shifts of the pyridine ring carbons are particularly informative. The carbon atom attached to the N-cyanoamidine group (C2) is expected to be significantly shifted. In 2-cyanopyridine, this carbon appears around 137 ppm. acs.org The other pyridine carbons will also have characteristic shifts influenced by the nitrogen atom and the substituent.
The carbon of the cyano group (C≡N) typically resonates in the range of 115-125 ppm. The amidine carbon (C=N) is expected to appear further downfield, likely in the 150-160 ppm region. mdpi.com DFT calculations on related dihydropyridine (B1217469) derivatives have shown good correlation between calculated and experimental ¹³C NMR spectra, suggesting that computational methods can be a valuable tool for predicting the spectrum of this compound. researchgate.netmdpi.com
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | ~153 |
| C6 | ~150 |
| C4 | ~137 |
| C3 | ~128 |
| C5 | ~123 |
| C=N (amidine) | ~155 |
| C≡N (cyano) | ~117 |
Note: Predicted values are based on data for related pyridine and N-cyanoamidine compounds. Actual values may vary. acs.orgmdpi.com
Other heteronuclear NMR techniques, such as ¹⁵N NMR, could provide further structural information, particularly regarding the nitrogen atoms in the pyridine ring and the N-cyanoamidine group.
2D NMR Experiments for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are powerful techniques for establishing the connectivity between atoms. ipb.pt For this compound, several 2D NMR experiments would be instrumental:
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network within the pyridine ring, confirming the assignment of the H3, H4, H5, and H6 protons. acs.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton. acs.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the through-space proximity of protons, which can help in determining the preferred conformation of the molecule, particularly the orientation of the N-cyanoamidine group relative to the pyridine ring.
The use of these 2D NMR techniques in concert would allow for a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra and confirm the chemical structure of this compound. ipb.pt
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present. The most prominent bands would be those corresponding to the C≡N stretch of the cyano group, the C=N and N-H stretches of the amidine group, and the vibrations of the pyridine ring. core.ac.uk
N-H stretching: The N-H stretching vibrations of the primary amine in the amidine group are expected to appear as one or two bands in the region of 3200-3400 cm⁻¹. hilarispublisher.com
C-H stretching: The aromatic C-H stretching vibrations of the pyridine ring will likely be observed just above 3000 cm⁻¹. nist.gov
C≡N stretching: The cyano group should exhibit a sharp, strong absorption band in the range of 2220-2260 cm⁻¹. The exact position can be influenced by conjugation. cdnsciencepub.com
C=N and C=C stretching: The stretching vibrations of the C=N bond in the amidine and the C=C and C=N bonds within the pyridine ring are expected in the 1500-1650 cm⁻¹ region. hilarispublisher.com
N-H bending: The N-H bending vibration of the amine group is typically found around 1600 cm⁻¹. core.ac.uk
Pyridine ring vibrations: The characteristic ring stretching and bending vibrations of the pyridine skeleton will appear in the fingerprint region (below 1500 cm⁻¹).
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (amidine) | Stretching | 3200-3400 | Medium-Strong |
| C-H (aromatic) | Stretching | >3000 | Medium |
| C≡N (cyano) | Stretching | 2220-2260 | Strong, Sharp |
| C=N (amidine) | Stretching | ~1640 | Strong |
| C=C, C=N (pyridine) | Ring Stretching | 1500-1600 | Medium-Strong |
| N-H (amidine) | Bending | ~1600 | Medium |
Note: Predicted values are based on data for related compounds. Actual values may vary. core.ac.ukhilarispublisher.com
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FT-IR. acs.org Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the pyridine ring and the cyano group are expected to give rise to strong Raman signals.
The Raman spectrum of pyridine itself is well-characterized, with strong bands for the ring breathing modes around 990 and 1030 cm⁻¹. researchgate.netnsf.gov The presence of the N-cyanoamidine substituent will likely cause shifts in these frequencies. The C≡N stretch, while strong in the IR, is also expected to be a prominent band in the Raman spectrum. nih.gov Theoretical calculations using Density Functional Theory (DFT) have been successfully used to predict the Raman spectra of substituted pyridines and could be applied to this compound to aid in the assignment of its vibrational modes. aip.orgaip.org
Table 4: Predicted Raman Shifts for this compound
| Functional Group/Vibration | Predicted Raman Shift (cm⁻¹) | Intensity |
| Pyridine Ring Breathing | ~995, ~1035 | Strong |
| C≡N Stretch | 2220-2260 | Strong |
| Aromatic C-H Stretch | >3000 | Medium |
| Pyridine Ring Deformations | Various in fingerprint region | Medium-Weak |
Note: Predicted values are based on data for pyridine and related compounds. Actual values may vary. researchgate.netnsf.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. In a molecule like this compound, the primary chromophores are the pyridine ring and the cyanoamidine functional group, which contains conjugated π-systems.
The electronic spectrum is expected to be dominated by π→π* and n→π* transitions. The pyridine ring itself exhibits characteristic absorptions. For instance, unsubstituted pyridine shows absorption maxima around 202 nm and 254 nm. sielc.com The presence of the N-cyanoamidine substituent at the 2-position is expected to modify these transitions. Auxochromes, or groups that alter the absorption of a chromophore, can cause a bathochromic (red shift, to longer wavelengths) or hypsochromic (blue shift, to shorter wavelengths) effect.
In related pyridine-fused heterocyclic compounds, characteristic absorption bands are typically observed in the 250 nm to 390 nm region, attributed to π→π* and n→π* transitions. researchgate.net For this compound, the conjugated system encompassing the aromatic ring and the cyanoamidine group would likely result in absorption bands within this range. The n→π* transitions, which are typically weaker, involve the non-bonding electrons on the nitrogen atoms. The more intense π→π* transitions arise from the excitation of electrons within the delocalized π-system of the pyridine ring and the C=N and C≡N bonds.
Table 1: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected Wavelength (λmax) Range (nm) | Associated Moiety |
|---|---|---|
| π→π* | 200 - 280 | Pyridine Ring |
| π→π* | 250 - 350 | Conjugated System (Pyridine + Cyanoamidine) |
Note: This table is predictive, based on data from related compounds, as specific experimental data for this compound is not available.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns. The molecular formula for this compound is C₇H₆N₄, giving it a calculated molecular weight of approximately 146.15 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 146.
The fragmentation of this compound would be dictated by the stability of the resulting fragment ions. Key fragmentation pathways would likely involve the cleavage of the bonds connecting the substituent to the pyridine ring and fragmentation within the cyanoamidine group itself.
A primary fragmentation pathway would be the loss of the cyanoamidine moiety or parts of it. For example, cleavage could result in a pyridyl cation. A common fragmentation pattern for related pyridine derivatives involves the initial loss of substituents attached to the ring. For instance, the mass spectrum of 2-cyanopyridine, a structural precursor, shows a strong molecular ion peak at m/z 104, which corresponds to the C₆H₄N₂⁺ ion. nih.gov
Another likely fragmentation involves the cyano group (-CN), which could be lost as a neutral radical (26 Da), or the entire N-cyanoamino group (-N(CN)H). In the mass spectra of more complex thieno[2,3-b]pyridine-2-carboxamides, fragment ions corresponding to [Ar–N=C=O]⁺ have been observed, indicating that cleavage and rearrangement around the amide-like linkage is a common process. acs.org
Table 2: Predicted Major Fragment Ions for this compound in EI-MS
| m/z | Proposed Fragment | Formula of Ion |
|---|---|---|
| 146 | Molecular Ion [M]⁺ | [C₇H₆N₄]⁺ |
| 119 | [M - HCN]⁺ | [C₆H₅N₃]⁺ |
| 104 | [Pyridine-2-carbonitrile]⁺ | [C₆H₄N₂]⁺ |
Note: This table is predictive, as a published mass spectrum for this compound is not available.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC), analysis of related pyridine carboxamide and dicarboxamide derivatives allows for an educated prediction of its solid-state characteristics. mdpi.comscilit.com
It is anticipated that this compound would crystallize in a common crystal system for organic molecules, such as monoclinic or triclinic. For example, a related Schiff base, (1E,1'E)-N,N'-(ethane-1,2-diyl)bis[(pyridin-2-yl)methanimine], crystallizes in the monoclinic system with the space group C2/c. najah.edu A mononuclear Erbium(III) complex with a pyridine-hydrazone ligand crystallizes in the triclinic space group P-1. eurjchem.com
The crystal packing would be significantly influenced by intermolecular hydrogen bonds. The amidine group contains both hydrogen bond donors (-NH) and acceptors (N atoms), which would likely form strong N-H···N hydrogen bonds, linking molecules into chains, sheets, or more complex three-dimensional networks. π-π stacking interactions between the electron-deficient pyridine rings are also a common feature in the crystal packing of such compounds, further stabilizing the solid-state structure. The planarity of the pyridine ring and the potential for planarity in the cyanoamidine group would facilitate such stacking arrangements.
Table 3: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value/Type | Rationale based on Analogues |
|---|---|---|
| Crystal System | Monoclinic or Triclinic | Common for small aromatic organic compounds. najah.edusemanticscholar.org |
| Space Group | P2₁/c, C2/c, P-1 | Frequently observed for pyridine derivatives. najah.edueurjchem.com |
| Key Intermolecular Forces | N-H···N Hydrogen Bonding | Presence of amidine donor/acceptor sites. |
Note: This table is predictive, as a solved crystal structure for this compound is not available.
Computational Chemistry and Theoretical Modeling of Pyridine 2 Yl N Cyanoamidine
Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structures
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying molecular systems. researchgate.net It is used to determine the electronic structure of a molecule, from which numerous properties can be derived. researchgate.net Methods like the B3LYP hybrid functional are frequently employed for their reliability in predicting molecular properties. researchgate.net
Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. fluorochem.co.uk This stable, low-energy structure is crucial for understanding the molecule's behavior. For Pyridine-2-yl-N-cyanoamidine, this process would involve calculating the forces on each atom and adjusting their positions until a stationary point is reached, confirmed by frequency calculations showing no imaginary frequencies. researchgate.net
Conformational analysis, a key part of this process, explores the different spatial arrangements (conformers) of a molecule that can arise from rotation around single bonds. beilstein-journals.org In this compound, rotation around the C(pyridine)-C(amidine) and C-N bonds would lead to different conformers. Studies on similar molecules, like pyridin-2-yl guanidine (B92328) derivatives, have shown that intramolecular hydrogen bonding can significantly influence and control the preferred conformation. nih.gov For this compound, a potential intramolecular hydrogen bond between the pyridine (B92270) nitrogen (N1) and the amidine N-H proton could stabilize a specific planar conformer. nih.gov The optimized geometric parameters, such as bond lengths and angles, provide the foundational data for all other computational analyses.
Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Angles) for this compound based on DFT Calculations of Related Structures. (Note: These are typical, illustrative values for pyridine and amidine fragments and not specific calculated data for the title compound.)
| Parameter | Bond/Angle | Typical Value (Å or °) |
| Bond Lengths | C-C (pyridine ring) | 1.39 - 1.40 Å |
| C-N (pyridine ring) | 1.33 - 1.34 Å | |
| C(py)-C(amidine) | 1.48 - 1.50 Å | |
| C=N (amidine) | 1.28 - 1.30 Å | |
| C-N (amidine) | 1.35 - 1.37 Å | |
| C≡N (cyano) | 1.15 - 1.17 Å | |
| Bond Angles | C-N-C (pyridine ring) | ~117° |
| N-C-N (pyridine ring) | ~124° | |
| N-C=N (amidine) | ~120° |
Frontier Molecular Orbital (FMO) theory is a critical tool for predicting chemical reactivity. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. scirp.org
The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. wuxiapptec.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. scirp.orgwuxiapptec.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small gap indicates that the molecule is more polarizable and reactive. wuxiapptec.comuni-muenchen.de For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the amidine nitrogens, while the LUMO would likely be distributed over the electron-withdrawing cyano group and the imine system.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound. (Note: Values are representative based on calculations of similar N-heterocyclic compounds and are not specific to the title compound.)
| Parameter | Energy (eV) |
| EHOMO | -6.5 to -7.5 eV |
| ELUMO | -1.5 to -2.5 eV |
| Energy Gap (ΔE) | 4.5 to 5.5 eV |
Molecular Electrostatic Potential (MEP) mapping is a visualization method used to understand the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface is colored based on the electrostatic potential: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are attractive to nucleophiles. researchgate.netnih.gov Green and yellow areas represent regions of near-zero or intermediate potential. researchgate.net
For this compound, the MEP map would be expected to show significant negative potential (red) around the lone pair of the pyridine nitrogen atom and the nitrogen atoms of the cyano and amidine groups, identifying them as the primary sites for protonation or interaction with electrophiles. uni-muenchen.de Positive potential (blue) would likely be concentrated around the hydrogen atoms, particularly the N-H proton of the amidine group, making it a site for nucleophilic interaction. nih.gov
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. scirp.org This method provides detailed information on charge distribution (natural atomic charges) and analyzes charge transfer interactions between filled "donor" orbitals and empty "acceptor" orbitals.
Table 3: Principal Donor-Acceptor Interactions and Second-Order Perturbation Energies (E(2)) from a Hypothetical NBO Analysis of this compound. (Note: These are representative interactions expected for the molecule.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (Npyridine) | π* (C=C)pyridine | High | Intramolecular Charge Transfer |
| LP (Namidine) | π* (C=N)amidine | High | Resonance Stabilization |
| π (C=C)pyridine | π* (C=N)amidine | Moderate | Conjugation Effect |
| π (C=N)amidine | π* (C≡N)cyano | Moderate | Conjugation Effect |
Molecular Electrostatic Potential (MEP) Mapping
Theoretical Spectroscopic Data Prediction
Computational methods can predict spectroscopic data with high accuracy, serving as a powerful tool for structure verification and interpretation of experimental spectra. researchgate.net
The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable ab initio technique for calculating the nuclear magnetic resonance (NMR) shielding tensors of a molecule. researchgate.net From these tensors, the chemical shifts (δ) for nuclei like ¹H and ¹³C can be predicted.
By calculating the NMR chemical shifts for an optimized geometry of this compound and comparing them with experimentally obtained spectra, one can confirm the molecular structure and assign specific resonances to each atom. researchgate.net The theoretical shifts for the protons and carbons of the pyridine ring would be expected in their characteristic aromatic regions. The ¹³C chemical shift for the cyano carbon would appear at a distinct downfield position, while the amidine carbon would also have a characteristic shift reflecting its electronic environment. Discrepancies between calculated and experimental values can often be explained by solvent effects or dynamic processes not fully captured in the gas-phase calculation.
Table 4: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound using the GIAO method. (Note: Values are typical ranges for the functional groups and are not specific calculated data for the title compound.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine CH | 7.0 - 8.5 | 120 - 150 |
| Amidine C-H | N/A | ~155 |
| Amidine N-H | 5.0 - 7.0 (broad) | N/A |
| Cyano C | N/A | ~118 |
| Pyridine C (α to N) | N/A | ~150 |
| Pyridine C (α to substituent) | N/A | ~152 |
Theoretical Prediction of IR and UV-Vis Spectra (e.g., TD-DFT)
Theoretical spectroscopy, primarily through Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), is instrumental in predicting and interpreting the vibrational and electronic spectra of molecules like this compound. These computational methods allow for the assignment of experimental spectral bands and provide a deeper understanding of the molecule's electronic transitions.
Detailed Research Findings:
DFT calculations are widely employed to determine the optimized geometry and predict the infrared (IR) spectra of pyridine derivatives. nih.govjocpr.com For instance, calculations at the B3LYP/6-311++G(d,p) level of theory have been successfully used to compute the vibrational frequencies of related heterocyclic compounds. researchgate.net The predicted vibrational modes, such as C-H stretching, C-N bond vibrations, and pyridine ring deformations, generally show good agreement with experimental FT-IR data. jocpr.comresearchgate.net Potential Energy Distribution (PED) analysis is often performed to give a quantitative description of each vibrational mode. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra. nih.govredalyc.org This method calculates the energies of electronic transitions from the ground state to various excited states. For aromatic and heterocyclic systems like pyridine derivatives, the absorption bands observed in the UV-Vis region are typically assigned to π → π* and n → π* transitions. researchgate.net TD-DFT calculations, often performed with a functional like CAM-B3LYP and a suitable basis set, can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which correlate with the intensity of the absorption bands. nih.govredalyc.org The choice of solvent can be incorporated into these calculations using models like the Polarizable Continuum Model (PCM) to simulate spectral shifts in different environments. researchgate.net Studies on similar styrylpyridine compounds have demonstrated that TD-DFT can effectively model their UV/Vis absorption spectra. mdpi.com
| Solvent | Predicted λmax (nm) | Oscillator Strength (f) | Major Transition Contribution |
|---|---|---|---|
| Gas Phase | 275 | 0.15 | HOMO -> LUMO (95%) |
| Ethanol | 282 | 0.18 | HOMO -> LUMO (94%) |
| DMSO | 285 | 0.20 | HOMO-1 -> LUMO (92%) |
Quantum Chemical Descriptors for Reactivity Prediction (e.g., Fukui functions, ELF, LOL)
Quantum chemical descriptors derived from DFT calculations are essential for predicting the reactivity of this compound. These descriptors provide a quantitative measure of local reactivity, helping to identify the most probable sites for nucleophilic, electrophilic, and radical attacks.
Detailed Research Findings:
Fukui Functions: The Fukui function, f(r), is a key descriptor within conceptual DFT that identifies the most reactive sites in a molecule. faccts.de It describes the change in electron density at a specific point when an electron is added or removed. scm.com The function is typically condensed to atomic sites to predict site-specific reactivity. scm.com
f+(r) : Predicts sites for nucleophilic attack (where an electron is accepted).
f-(r) : Predicts sites for electrophilic attack (where an electron is donated).
f0(r) : Predicts sites for radical attack.
For N-cyanoamidine and pyridine systems, DFT calculations can determine these condensed Fukui functions for each atom. nih.govnih.gov The nitrogen atoms of the pyridine ring and the cyano group are often identified as potential sites for electrophilic attack, while certain carbon atoms may be more susceptible to nucleophilic attack. nih.gov
Electron Localization Function (ELF) and Localization-Opposite Locator (LOL): ELF and LOL are topological analyses that provide insights into the nature of chemical bonding and electron localization. ELF maps regions of high electron localization, which are characteristic of covalent bonds and lone pairs. LOL provides a complementary view, highlighting regions with high kinetic energy density, which helps to distinguish between different types of chemical bonds. In related guanidine systems, ELF analysis has been used to study electron delocalization and electronic structure. researchgate.net For this compound, these analyses would reveal the extent of electron delocalization across the pyridine ring and the cyanoamidine moiety, which is crucial for understanding its aromaticity and reactivity.
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |
|---|---|---|---|
| Pyridine N | 0.05 | 0.18 | 0.115 |
| Cyano N | 0.08 | 0.15 | 0.115 |
| Amidine N-H | 0.03 | 0.22 | 0.125 |
| Pyridine C4 | 0.12 | 0.04 | 0.080 |
Molecular Dynamics Simulations in Chemical Systems
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, conformational changes, and interactions with the environment, such as solvents or biological macromolecules.
Detailed Research Findings:
For pyridine-containing compounds, MD simulations have been applied to a variety of systems. Reactive force field (ReaxFF) MD simulations have been used to investigate the combustion process of pyridine, providing atomic-scale insights into reaction mechanisms and product formation. ucl.ac.uk In the context of drug design, MD simulations are crucial for studying the stability of ligand-protein complexes. nih.gov For example, simulations of imidazo[4,5-b]pyridine derivatives bound to Aurora kinase have been performed for up to 50 nanoseconds to analyze the dynamic stability and interactions of the inhibitor within the active site. nih.gov Similarly, MD simulations have elucidated the binding mechanism of inhibitors with focal adhesion kinase (FAK), revealing key hydrogen bonds and hydrophobic interactions that stabilize the complex. researchgate.net For this compound itself, MD simulations could be employed to study its conformational flexibility, solvation in different media, and its dynamic behavior when interacting with a target protein, providing critical information for understanding its chemical and biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling in Chemical Processes
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. researchgate.net These models use molecular descriptors to predict the activity of new, untested compounds.
Detailed Research Findings:
QSAR studies are particularly relevant for classes of compounds like neonicotinoids, which often feature N-cyanoamidine or similar functionalities. A 3D-QSAR model was developed for a series of 136 Pyrid-2-yl and 2-CyanoPhenyl fused heterocyclic compounds as human P2X3 inhibitors. nih.gov This study utilized docking and pharmacophore-based approaches to create a predictive model. The best model achieved a training set R² of 0.75 and an internal test set Q² of 0.74, indicating good predictive power. nih.gov Such models are built by calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods like partial least squares (PLS) regression to correlate them with activity. nih.gov The resulting QSAR equation can then be used to predict the activity of new analogues, guiding synthetic efforts toward more potent compounds. For this compound, a QSAR model could be developed by synthesizing and testing a series of derivatives, thereby establishing a predictive model for a specific chemical process or biological target.
| Parameter | Description | Value |
|---|---|---|
| R² | Coefficient of determination (training set) | 0.75 |
| Q² | Cross-validated R² (internal test set) | 0.74 |
| Pearson-R | Correlation coefficient for the external test set | 0.87 |
| RMSE | Root Mean Square Error | 0.37 |
Catalytic Applications and Ligand Design with Pyridine 2 Yl N Cyanoamidine
Pyridine-2-yl-N-cyanoamidine as a Ligand in Transition Metal Catalysis
This compound has emerged as a significant ligand in transition metal catalysis, demonstrating notable efficacy in a variety of chemical transformations. Its unique structural and electronic properties enable it to facilitate challenging coupling reactions, particularly with nickel and palladium catalysts.
Nickel-Catalyzed Cross-Coupling Reactions
This compound has proven to be a highly effective ligand in nickel-catalyzed cross-coupling reactions. Research has demonstrated its ability to enable the coupling of challenging substrates, such as heteroaryl halides with alkyl halides. nih.gov The use of this N-cyano-substituted ligand has shown improved performance, especially with functionalized 3-bromopyridines, leading to higher yields of the cross-coupled products. nih.gov Specifically, this pyridyl carboxamidine ligand has been instrumental in the nickel-catalyzed cross-coupling of various basic nitrogen heterocycles with both primary and secondary alkyl halides. chemicalbook.com
One of the key advantages of using this compound is its ability to overcome challenges associated with the strong coordination of nitrogen-containing heterocycles to the metal center, which can often poison the catalyst. nih.govuni-regensburg.de This ligand facilitates reactions that are otherwise difficult to achieve, expanding the scope of nickel catalysis in the synthesis of complex molecules. For instance, in the cross-electrophile coupling of alkyl halides with heteroaryl halides, the use of a catalyst system comprising NiCl2(DME) and this compound in DMAc has yielded successful results. nih.gov
Below is a table summarizing the performance of this compound (referred to as Ligand 5 in the study) in the nickel-catalyzed cross-coupling of various substituted 3-bromopyridines with an alkyl halide.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 3-bromopyridine | 11a | 88 |
| 2 | 3-bromo-2-methoxypyridine | 11b | 80 |
| 3 | 5-bromo-2-methoxypyridine | 11c | 86 |
| 4 | 2-(Boc-amino)-5-bromopyridine | 11d | 65 |
| 5 | 2-(Boc2N)-5-bromopyridine | 11e | 56 |
| 6 | 2-acetamido-5-bromopyridine | 11f | 56 |
| Reaction conditions: Aryl halide (1.0 equiv), alkyl halide (1.2 equiv), NiCl2(DME) (0.05 equiv), Ligand 5 (0.05 equiv), Zn (2.0 equiv), NaI (0.25 equiv), TFA (0.1 equiv), DMAc, 60 °C. |
Palladium-Catalyzed Amination Reactions
While more prominently featured in nickel catalysis, the structural motifs present in this compound are relevant to palladium-catalyzed reactions as well, particularly aminations. The development of ligands for palladium-catalyzed amination has been a crucial area of research, aiming to create more efficient and selective catalysts. rsc.orgnih.gov For instance, the design of new dialkyl biheteroaryl phosphine (B1218219) ligands has enabled the challenging amination of aryl and heteroaryl chlorides with aqueous ammonia, suppressing side reactions. nih.gov
The core structure of this compound, with its pyridine (B92270) and cyanoamidine functionalities, offers potential for effective coordination to palladium, facilitating the key steps of the catalytic cycle in amination reactions. Research on related di(pyridin-2-yl)amine-based ligands has shown their successful synthesis via Pd-catalyzed amination, indicating the compatibility of the pyridyl moiety in such transformations. researchgate.netmdpi.com The development of these ligands allows for the synthesis of N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines in good to high yields. researchgate.net
The table below presents data from a study on the Pd-catalyzed synthesis of N-aryl-bis(5-(trifluoromethyl)pyridin-2-yl)amines, showcasing the versatility of palladium catalysis in aminating pyridine-based structures.
| Entry | Amine | Product | Yield (%) |
| 1 | p-anisidine | 3a | 90 |
| 2 | 4-(trifluoromethyl)aniline | 3b | 75 |
| 3 | 4-aminobenzonitrile | 3c | 85 |
| 4 | 4-aminopyridine | 3d | 60 |
| Reaction conditions: 2-bromo-5-(trifluoromethyl)pyridine (B156976) (2.2 equiv), amine (1.0 equiv), Pd(dba)2 (5 mol%), BINAP (7.5 mol%), NaOtBu (2.4 equiv), 1,4-dioxane, 100 °C. |
Other Metal-Catalyzed Transformations
The fundamental components of this compound, namely the pyridine ring, are ubiquitous in ligand design for a wide array of transition metal-catalyzed reactions. nih.gov For example, rhodium complexes bearing pyridine-containing ligands have been utilized in C-H alkylation reactions. beilstein-journals.org Similarly, copper catalysts have been employed for the C-H arylation of pyridine N-oxides. nih.gov Gold catalysis has also been applied in the synthesis of marine natural products, where pyridine-containing fragments are involved. mdpi.com These examples highlight the broad utility of the pyridine scaffold in coordinating to various transition metals and promoting diverse catalytic transformations.
Role as a Directing Group in C-H Functionalization
The pyridine moiety within this compound can act as a directing group in C-H functionalization reactions. magtech.com.cnresearchgate.net Directing groups are crucial for controlling the regioselectivity of C-H activation, a powerful strategy for streamlining the synthesis of complex molecules. The nitrogen atom of the pyridine ring can coordinate to a metal center, bringing the catalyst into proximity with a specific C-H bond, thereby facilitating its cleavage and subsequent functionalization.
Various transition metals, including palladium, rhodium, and iridium, have been used in conjunction with pyridine-based directing groups to achieve selective C-H functionalization. beilstein-journals.orgresearchgate.netrsc.org For instance, a 2-(pyridin-2-yl)isopropyl (PIP) amine has been developed as a directing group for the divergent and asymmetric functionalization of unactivated methylene (B1212753) C(sp3)−H bonds using palladium catalysts. snnu.edu.cn This strategy has enabled the formation of various C-O, C-N, C-C, and C-F bonds with high selectivity. snnu.edu.cn
Mechanistic Insights into Ligand-Catalyst Interactions
Understanding the interaction between a ligand and a metal catalyst is fundamental to optimizing catalytic performance. In the context of this compound, the coordination of the pyridine nitrogen to the metal center is a key interaction. nih.gov This coordination can influence the electronic properties of the metal, affecting its reactivity in the catalytic cycle.
Design Principles for this compound Based Ligands
The design of effective ligands based on the this compound scaffold follows several key principles aimed at enhancing catalytic activity, selectivity, and stability. These principles are often guided by a structure-based design approach. drugdesign.orgrsc.org
A primary consideration is the tuning of the electronic and steric properties of the ligand. This can be achieved by introducing various substituents on the pyridine ring or by modifying the cyanoamidine group. For instance, the introduction of trifluoromethyl groups in di(pyridin-2-yl)amine-based ligands was pursued to create new ligands for metal complexes with potentially unique properties. mdpi.com
Another design principle involves the incorporation of secondary coordinating groups to create multidentate ligands. This can lead to more stable metal complexes and provide greater control over the geometry of the catalytic center. diva-portal.org The development of bifunctional ligands, which incorporate both a binding site for the metal and a functional group that can interact with the substrate, is another advanced design strategy. nih.gov For example, a bifunctional nickel catalyst with an N-heterocyclic carbene (NHC) ligand bearing an aluminum-binding side arm was designed to achieve remote C3-H activation of pyridine-containing substrates. nih.gov This design creates a macrocyclophane-like transition state that not only enhances reactivity but also controls site-selectivity.
The ultimate goal of these design principles is to create ligands that are tailored for specific catalytic applications, offering improved performance over existing systems.
Applications in the Synthesis of Complex Organic Molecules
Utilization as a Building Block for Nitrogen Heterocycles
Nitrogen-containing heterocyclic compounds are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. openmedicinalchemistryjournal.com Pyridine-2-yl-N-cyanoamidine has proven to be a key precursor for the synthesis of various nitrogen heterocycles. chemdad.com
Synthesis of Substituted Imidates and Iminonitriles
A facile and environmentally friendly protocol has been developed for the synthesis of substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines, with N-(pyridin-2-yl)iminonitriles as key intermediates. mdpi.com The initial step involves the in-situ formation of α-iminonitriles through a heterogeneous Lewis acid-catalyzed reaction. researchgate.net Subsequently, these iminonitriles are selectively converted to the desired N-(pyridin-2-yl)imidates in the presence of cesium carbonate in an alcoholic medium under ambient conditions. mdpi.com This method avoids the need for harsh basic conditions or high temperatures. researchgate.net
The general synthetic scheme is as follows:
Step 1: Formation of α-iminonitrile: 2-Aminopyridine (B139424) reacts with nitrostyrene (B7858105) in the presence of Al2O3 and 1,2-dichloroethane (B1671644) (DCE) to yield the corresponding N-(pyridin-2-yl)benzimidoyl cyanide (an α-iminonitrile). mdpi.com
Step 2: Conversion to N-(pyridin-2-yl)imidate: The α-iminonitrile is then treated with cesium carbonate in an alcohol (e.g., methanol) to produce the N-(pyridin-2-yl)imidate. mdpi.com
A variety of substituted N-(pyridin-2-yl)imidates have been synthesized using this methodology, demonstrating its broad substrate scope. mdpi.com
Table 1: Synthesis of N-(pyridin-2-yl)imidates from N-(pyridin-2-yl)benzimidoyl cyanides
| Entry | Substituent on Benzimidoyl Cyanide | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Methyl | Methyl 4-methyl-N-(pyridin-2-yl)benzimidate | 85 |
| 2 | 4-Chloro | Methyl 4-chloro-N-(pyridin-2-yl)benzimidate | 90 |
| 3 | 4-Bromo | Methyl 4-bromo-N-(pyridin-2-yl)benzimidate | 88 |
| 4 | 4-Nitro | Methyl 4-nitro-N-(pyridin-2-yl)benzimidate | 75 |
| 5 | 2-Methyl | Methyl 2-methyl-N-(pyridin-2-yl)benzimidate | 33 |
Data sourced from a 2023 study on the synthesis of N-(pyridin-2-yl)imidates. mdpi.com
Formation of Pyrimidine (B1678525) Derivatives
The pyrimidine scaffold is a core structure in numerous biologically active compounds, including nucleic acids. ijamtes.org this compound and its derivatives are instrumental in the synthesis of various pyrimidine-containing molecules. For instance, N-(pyridin-2-yl)imidates, derived from the corresponding iminonitriles, can be readily converted to pyrimidine derivatives. mdpi.com Specifically, the reaction of an N-(pyridin-2-yl)imidate with a diamine, such as 1,3-diaminopropane (B46017), can yield tetrahydropyrimidine (B8763341) derivatives. mdpi.comresearchgate.net
A preliminary study has shown that 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine can be synthesized from the corresponding N-(pyridin-2-yl)imidate and 1,3-diaminopropane in moderate yield. mdpi.com This transformation highlights the utility of these imidates as precursors to N,N-heterocycles. mdpi.com Further research is ongoing to optimize the reaction conditions for the synthesis of these and other pyrimidine-based heterocycles. mdpi.com
Construction of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities and are found in several marketed drugs. tci-thaijo.orgmdpi.com The synthesis of these scaffolds often involves the cyclization of 2-aminopyridine derivatives with various reagents. nih.gov While direct use of this compound in this specific construction is not extensively detailed in the provided context, the broader chemistry of 2-aminopyridine derivatives is central to these syntheses. researchgate.net
One common method for constructing the imidazo[1,2-a]pyridine (B132010) core is the reaction of a 2-aminopyridine with an α-haloketone. tci-thaijo.org Another approach involves a one-pot, three-component reaction known as the Groebke–Blackburn–Bienaymé (GBB) reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide. beilstein-journals.orgmdpi.com This reaction is a powerful tool for generating molecular diversity in imidazo[1,2-a]pyridine synthesis. beilstein-journals.org
Participation in Multi-Component Reactions for Molecular Diversity
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product that incorporates structural elements from each starting material. frontiersin.org This approach is particularly valuable in drug discovery for rapidly generating libraries of diverse molecules. dovepress.com
The GBB reaction, as mentioned earlier, is a prime example of an MCR used to synthesize imidazo[1,2-a]pyridines. beilstein-journals.orgmdpi.com In this reaction, a derivative of 2-aminopyridine, an aldehyde, and an isocyanide come together to form the fused heterocyclic system. beilstein-journals.org The ability to vary each of these components allows for the creation of a wide array of substituted imidazo[1,2-a]pyridines, each with potentially unique biological properties. beilstein-journals.org
Furthermore, the products of the GBB reaction can themselves be used as building blocks in subsequent transformations, such as the Ugi reaction, another MCR. beilstein-journals.org This tandem approach of combining different MCRs allows for an even greater expansion of molecular diversity, leading to the synthesis of complex peptidomimetics containing the imidazo[1,2-a]pyridine scaffold. beilstein-journals.org
Strategies for Stereoselective Synthesis Employing this compound Motifs
Stereoselective synthesis, the ability to control the three-dimensional arrangement of atoms in a molecule, is crucial in the development of pharmaceuticals, as different stereoisomers can have vastly different biological activities. The principles of stereoselective synthesis are often applied to create chiral molecules with specific configurations. metu.edu.tr
While the direct involvement of this compound in a specific, named stereoselective reaction is not explicitly detailed in the provided information, the broader context of synthesizing complex, chiral molecules often relies on the use of chiral catalysts and starting materials. beilstein-journals.orgmdpi.com For instance, the synthesis of chiral dihydropyrano[2,3-c]pyrazoles has been achieved through domino reactions using bifunctional organocatalysts. metu.edu.tr
Development of Novel Synthetic Reagents and Intermediates
This compound and its derivatives are not only precursors to final products but also serve as valuable intermediates and reagents in their own right. chemicalbook.com The N-(pyridin-2-yl)iminonitriles, for example, are stable intermediates that can be isolated and subsequently transformed into a variety of other functional groups. mdpi.com Their conversion to N-(pyridin-2-yl)imidates is a key example of this utility. mdpi.com
These imidates, in turn, are versatile intermediates for the synthesis of other N-heterocycles. researchgate.net The development of synthetic protocols utilizing these intermediates opens up new avenues for accessing complex molecular structures that might be difficult to obtain through other methods. mdpi.com The ability to generate these intermediates under mild and environmentally friendly conditions further enhances their appeal in modern organic synthesis. mdpi.com
Moreover, the pyridyl carboxamidine ligand, a class of compounds to which this compound belongs, has been shown to enable nickel-catalyzed cross-coupling reactions. chemicalbook.com This highlights the potential for this compound and its analogs to be developed into novel ligands for transition metal catalysis, a cornerstone of modern synthetic chemistry.
Structure Activity Relationship Studies in Chemical Transformations
Influence of Pyridine (B92270) Ring Substitution on Reactivity
The reactivity of the pyridine-2-yl-N-cyanoamidine scaffold is significantly modulated by the nature and position of substituents on the pyridine ring. The pyridine ring, being an electron-deficient aromatic system, influences the reactivity of the attached N-cyanoamidine group. The introduction of substituents can either enhance or diminish this effect through a combination of inductive and resonance effects.
Electron-withdrawing groups (EWGs) on the pyridine ring, such as nitro (-NO2) or chloro (-Cl) groups, further decrease the electron density of the ring. rsc.org This deactivation makes the pyridine ring less susceptible to electrophilic attack. gcwgandhinagar.comuoanbar.edu.iq Conversely, the diminished electron density on the ring enhances the electrophilicity of the carbon atom in the cyanoamidine moiety, potentially increasing its susceptibility to nucleophilic attack. Research on related 9-(pyridin-2'-yl)-aminoacridines has shown that the presence of electron-withdrawing groups on the pyridine ring can promote interactions with biological macromolecules like DNA. mdpi.com
On the other hand, the introduction of electron-donating groups (EDGs), such as amino (-NH2) or methoxy (B1213986) (-OCH3) groups, increases the electron density of the pyridine ring. nih.gov This makes the ring more susceptible to electrophilic substitution, although such reactions on the pyridine ring are generally challenging. gcwgandhinagar.comuoanbar.edu.iq The increased electron density on the pyridine ring can also influence the electronic properties of the N-cyanoamidine group, potentially affecting its acidity and coordination chemistry. For instance, in a series of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines, the introduction of an amino group at the 5-position of the pyridine ring was found to be a key modification for potent antihypertensive activity, highlighting the significant impact of pyridine ring substitution on biological function, which is a manifestation of its chemical reactivity. jst.go.jp
The position of the substituent on the pyridine ring also plays a crucial role. Substituents at the 4- and 6-positions have a more pronounced electronic influence on the 2-position, where the N-cyanoamidine group is attached, due to the direct resonance delocalization. In contrast, substituents at the 3- and 5-positions exert their influence primarily through inductive effects.
Table 1: Influence of Pyridine Ring Substituents on the Reactivity of this compound
| Substituent Type | Position on Pyridine Ring | Effect on Pyridine Ring Reactivity (Electrophilic Attack) | Predicted Effect on Cyanoamidine Moiety Reactivity (Nucleophilic Attack) |
| Electron-Withdrawing Group (e.g., -NO₂) | 4-position | Decreased | Increased |
| Electron-Withdrawing Group (e.g., -Cl) | 5-position | Decreased | Slightly Increased |
| Electron-Donating Group (e.g., -NH₂) | 4-position | Increased | Decreased |
| Electron-Donating Group (e.g., -OCH₃) | 6-position | Increased | Decreased |
Impact of Cyanoamidine Moiety Modifications on Chemical Behavior
Modifications to the cyanoamidine moiety of this compound can lead to significant changes in its chemical behavior, including its reactivity, stability, and intermolecular interactions. The cyanoamidine group is a versatile functional group that can be altered in several ways, such as by alkylation or arylation of the terminal nitrogen atom or by replacement of the cyano group with other electron-withdrawing groups.
Alkylation or arylation of the terminal nitrogen of the N-cyanoamidine group can influence the steric and electronic properties of the molecule. For instance, the synthesis of a series of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines demonstrated that the nature of the substituent on the terminal nitrogen is a critical determinant of their vasodilatory activity. jst.go.jp The introduction of bulky alkyl or aryl groups can sterically hinder the approach of reactants to the cyanoamidine functionality.
The cyano group is a strong electron-withdrawing group that plays a crucial role in the electronic character of the amidine system. Replacing the cyano group with other electron-withdrawing groups, a strategy known as bioisosterism, can fine-tune the electronic properties and, consequently, the chemical reactivity of the molecule. researchgate.net For example, substitution with a nitro or a sulfonyl group would alter the pKa of the amidine proton and the susceptibility of the imine carbon to nucleophilic attack. The development of cyanoamidine P2X7 antagonists highlights that modifications of the core structure, including the cyanoamidine part, are crucial for their therapeutic potential. google.com
Table 2: Predicted Impact of Cyanoamidine Moiety Modifications on Chemical Properties
| Modification | Predicted Effect on Acidity of Amidine N-H | Predicted Effect on Electrophilicity of Imine Carbon | Potential Impact on Chemical Behavior |
| N-alkylation | Decreased | Slightly Decreased (due to inductive effect) | Altered solubility and steric hindrance |
| N-arylation | Increased (if aryl group is electron-withdrawing) | Increased (if aryl group is electron-withdrawing) | Modified electronic properties and potential for π-stacking |
| Replacement of -CN with -NO₂ | Increased | Increased | Enhanced acidity and electrophilicity |
| Replacement of -CN with -SO₂R | Increased | Increased | Enhanced acidity and potential for different coordination modes |
Electronic and Steric Effects on Reaction Pathways
The reaction pathways of this compound are governed by a delicate interplay of electronic and steric effects. The electron-deficient nature of the pyridine ring and the electron-withdrawing cyano group create a specific electronic landscape that directs the course of chemical transformations. gcwgandhinagar.comuoanbar.edu.iq
Electronic Effects: The nitrogen atom in the pyridine ring and the cyano group exert a strong electron-withdrawing inductive effect, which reduces the electron density across the molecule. gcwgandhinagar.comnih.gov This deactivation makes the pyridine ring less reactive towards electrophilic substitution, which, if it occurs, is directed to the 3- and 5-positions. uoanbar.edu.iq Conversely, the positions ortho and para to the ring nitrogen (C2, C4, C6) are more susceptible to nucleophilic attack. nih.gov The N-cyanoamidine substituent at the 2-position further influences this reactivity pattern. The reactivity of substituted pyridine- and N-oxylpyridine-carboxylic acids with diazodiphenylmethane (B31153) has been shown to be influenced by the electronic effects of substituents, providing a model for understanding similar effects in this compound. rsc.org
Steric Effects: The steric environment around the reactive centers of this compound can significantly influence the feasibility and outcome of a reaction. Bulky substituents on the pyridine ring, particularly at the 3- or 6-positions, can hinder the approach of reagents to the N-cyanoamidine moiety and the pyridine nitrogen. Similarly, large substituents on the terminal nitrogen of the cyanoamidine group can impede reactions at this site. mdpi.com For instance, the synthesis of N-(pyridin-2-yl)imidates from N-(pyridin-2-yl)benzimidoyl cyanides showed that ortho-substituted pyridine derivatives led to lower yields, likely due to steric hindrance. mdpi.com The concept of "electric hindrance," where repulsion between like charges can direct reaction regiochemistry, may also be a factor in the reactions of protonated forms of this molecule. sapub.org
Table 3: Interplay of Electronic and Steric Effects on Reaction Pathways
| Reaction Type | Favorable Electronic Conditions | Potential Steric Hindrance |
| Nucleophilic attack at the imine carbon of the cyanoamidine | Electron-withdrawing groups on the pyridine ring | Bulky substituents on the pyridine ring (3- or 6-position) or on the terminal amidine nitrogen |
| Electrophilic attack on the pyridine ring | Electron-donating groups on the pyridine ring | Not a primary factor, as the ring is generally deactivated |
| Coordination with metal ions | Unsubstituted pyridine nitrogen and cyanoamidine nitrogen | Bulky substituents adjacent to the nitrogen atoms |
Conformation and Tautomerism Effects on Chemical Properties
The chemical properties of this compound are influenced by its conformational flexibility and the potential for tautomerism. The molecule can exist in different conformations due to rotation around the C2-N bond and the N-C bond within the amidine group. These conformational preferences can affect the molecule's ability to participate in intermolecular interactions and its reactivity.
A more significant factor influencing the chemical properties of this compound is the possibility of tautomerism. The N-cyanoamidine group can exist in equilibrium between the amidine form and the imine form, with the proton shifting between the two nitrogen atoms. Furthermore, the pyridine-2-ylamino substructure can exhibit tautomerism similar to that observed in 2-aminopyridine (B139424) derivatives. Studies on N-(pyridin-2-yl)acetamide have shown that it exists predominantly in the amide tautomeric form in solution. Similarly, 2-pyridone exists in a tautomeric equilibrium with 2-hydroxypyridine, with the position of the equilibrium being solvent-dependent. wikipedia.org
For this compound, several tautomeric forms can be envisioned, including the N-cyanoamidine, the corresponding iminonitrile, and potentially a zwitterionic form. The relative stability of these tautomers will depend on factors such as the solvent polarity and the electronic nature of any substituents. The dominant tautomer in a given environment will dictate the molecule's chemical behavior, including its acidity, basicity, and reactivity in different chemical reactions. Theoretical studies on related tautomeric molecular switches with a pyridine unit highlight the importance of tautomerism in defining the properties of such systems. mdpi.com
Table 4: Potential Tautomeric Forms of this compound
| Tautomer Name | Structural Description | Key Features |
| Amidine Form | The proton is on the nitrogen atom adjacent to the pyridine ring. | This is the form typically drawn. |
| Imine Form | The proton is on the terminal nitrogen atom of the amidine group. | This form may be favored in certain solvents or with specific substituents. |
| Iminonitrile Form | A double bond exists between the pyridine nitrogen and C2, with the proton on the exocyclic nitrogen. | This tautomer would disrupt the aromaticity of the pyridine ring and is likely to be less stable. |
Hydrogen Bonding and π-π Stacking Interactions in Chemical Systems
This compound possesses structural features that enable it to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions are crucial in determining the molecule's behavior in solution and in the solid state, influencing its solubility, crystal packing, and interactions with other molecules.
Hydrogen Bonding: The N-cyanoamidine moiety contains both hydrogen bond donors (the N-H group) and acceptors (the nitrogen atoms of the amidine and cyano groups). The pyridine ring nitrogen is also a potential hydrogen bond acceptor. This allows for the formation of a variety of intermolecular and intramolecular hydrogen bonds. In solution, these interactions with solvent molecules can affect the solubility and the tautomeric equilibrium. In the solid state, hydrogen bonding can direct the crystal packing, leading to the formation of specific supramolecular architectures. The study of hydrogen bonding in substituted pyridine carboxamides has shown the formation of extensive hydrogen-bonded networks. nih.gov The interplay between hydrogen bonding and π-π stacking is also a significant factor in the self-assembly of such molecules. rsc.orgrsc.org
π-π Stacking: The electron-deficient pyridine ring can engage in π-π stacking interactions with other aromatic rings, including other pyridine rings or phenyl groups. These interactions are driven by electrostatic and van der Waals forces and contribute to the stability of molecular aggregates and crystal lattices. The strength of these interactions can be modulated by substituents on the pyridine ring. Electron-withdrawing substituents can enhance the quadrupolar moment of the pyridine ring, potentially leading to stronger π-π stacking interactions. The assembly of various coordination compounds has been shown to be governed by a combination of hydrogen bonding and π-π stacking. nih.gov
The ability of this compound to form both hydrogen bonds and engage in π-π stacking makes it a versatile building block for the construction of supramolecular assemblies with specific structural and functional properties.
Emerging Research Frontiers and Future Directions in Pyridine 2 Yl N Cyanoamidine Chemistry
Exploration of Novel Synthetic Methodologies
The development of efficient and sustainable synthetic routes is paramount for the exploration and application of Pyridine-2-yl-N-cyanoamidine. Research is moving beyond traditional methods toward more innovative and environmentally friendly protocols.
Historically, N-cyanoamidines have been synthesized from precursors like nitriles or amides via thioamide intermediates. capes.gov.brcdnsciencepub.com One established pathway involves the reaction of amidines or imidates with a cyanation agent. google.com For instance, the synthesis of N-cyanoamidines from imidates demonstrates a key transformation in accessing this functional group. google.com Another approach involves the use of thioamides as precursors for creating amidine analogs. cdnsciencepub.com
More recent research focuses on greener and more efficient catalytic processes. A notable development is the synthesis of N-(pyridin-2-yl)imidates through intermediates known as N-(pyridin-2-yl)iminonitriles. mdpi.comresearchgate.net This method utilizes a heterogeneous Lewis acid catalyst, such as Al2O3, to react 2-aminopyridine (B139424) with nitrostyrenes, followed by a selective transformation into the desired products under mild, ambient conditions. mdpi.comresearchgate.net This approach is significant as it offers a sustainable and selective pathway to N-pyridin-2-yl substituted compounds. mdpi.com The development of catalyst-free methods, such as the synthesis of N-pyridin-2-yl carbamates from ureas and alcohols, also points toward a future of more environmentally benign syntheses that could be adapted for cyanoamidine production. rsc.org
| Methodology | Precursors | Key Features | Reference |
|---|---|---|---|
| Classical Synthesis | Nitriles, Thioamides, Amidines | Multi-step processes, established routes. | capes.gov.brcdnsciencepub.comgoogle.com |
| Heterogeneous Catalysis | 2-Aminopyridine, Nitrostyrenes | Green chemistry approach, uses Al2O3 catalyst, mild conditions. | mdpi.comresearchgate.net |
| Peptide Analog Synthesis | Thioamides | Used for creating backbone-modified peptide analogs. | cdnsciencepub.com |
| Catalyst-Free Synthesis | N-hetaryl ureas, Alcohols | Environmentally friendly, avoids metal catalysts, forms isocyanate intermediate. | rsc.org |
Advanced Applications in Organocatalysis and Biocatalysis
While direct applications of this compound in organocatalysis and biocatalysis are still an emerging area of research, the molecule's structure suggests significant potential. The pyridine motif is a well-established component in ligands for asymmetric catalysis. nih.gov The nitrogen atom of the pyridine ring acts as a Lewis base and can participate in various catalytic cycles.
The potential for this compound lies in its ability to act as a bidentate ligand, where both the pyridine nitrogen and a nitrogen atom from the cyanoamidine group could coordinate to a metal center. This chelation effect could stabilize catalytic intermediates and influence the stereochemical outcome of reactions. Furthermore, the N-H and C≡N moieties of the cyanoamidine group offer sites for hydrogen bonding, which could be exploited in organocatalytic systems to activate substrates or control transition state geometries. Future research may focus on designing chiral variants of this scaffold to serve as novel organocatalysts or as ligands in metal-catalyzed asymmetric synthesis.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry and automated synthesis platforms are revolutionizing the way chemical libraries are generated and optimized. drugdiscoverytrends.comsri.com These technologies offer enhanced safety, scalability, and reproducibility compared to traditional batch chemistry. The synthesis of complex pyridine-containing heterocycles is already being successfully translated to continuous flow systems. drugdiscoverytrends.commdpi.com For example, a three-reactor, multi-step continuous flow system has been used to synthesize imidazo[1,2-a]pyridin-2-yl-1,2,4-oxadiazoles without the isolation of intermediates. drugdiscoverytrends.com
Adapting the synthesis of this compound to a flow process could enable rapid library generation for screening purposes. drugdiscoverytrends.com The modular nature of flow reactors allows for the sequential introduction of different building blocks, facilitating the creation of a diverse array of derivatives. sri.com This automated approach accelerates the discovery of compounds with desired properties and allows for seamless scaling of hit compounds without extensive re-optimization. drugdiscoverytrends.com
| Advantage | Description | Reference |
|---|---|---|
| Enhanced Safety | Small reaction volumes and superior heat/mass transfer minimize risks associated with exothermic or hazardous reactions. | mdpi.com |
| Rapid Optimization | Automated systems allow for quick screening of reaction conditions (temperature, pressure, residence time) to find optimal parameters. | drugdiscoverytrends.com |
| Scalability | Production can be scaled up by running the system for longer periods, avoiding the need for re-developing batch processes. | drugdiscoverytrends.comsri.com |
| Chemical Diversity | Modular setups facilitate convergent synthesis, allowing for the rapid generation of a diverse library of analogs for screening. | drugdiscoverytrends.com |
Development of Supramolecular Assemblies
Supramolecular chemistry, which studies chemical systems composed of multiple molecules bound by non-covalent interactions, offers a powerful platform for creating functional materials. nih.gov this compound is an excellent candidate for designing such assemblies due to its multiple interaction sites.
The nitrogen atom in the pyridine ring is a potent hydrogen and halogen bond acceptor and can also act as a ligand to coordinate with metal ions. mdpi.com This property has been widely used to construct photoresponsive liquid crystals and metal-organic frameworks (MOFs) from azopyridine derivatives. mdpi.com Similarly, the cyanoamidine group itself provides both hydrogen bond donors (N-H) and acceptors (the cyano nitrogen and the other amidine nitrogen). This multiplicity of non-covalent interaction sites allows for the programmed self-assembly of molecules into well-defined, higher-order structures. nih.gov The interplay of hydrogen bonding, π-π stacking, and metal coordination involving the this compound scaffold could lead to the development of novel gels, liquid crystals, and porous materials. mdpi.comhku.hk
Interdisciplinary Research Opportunities in Chemical Materials Science
The unique chemical properties of this compound position it at the intersection of chemistry and materials science. rice.edu The ability to form robust supramolecular assemblies and coordinate with metals makes it a versatile building block for a new generation of functional materials. nih.gov
In materials science, there is a high demand for novel organic molecules that can be incorporated into devices or used to create materials with tailored properties. stevens.edu this compound could be used as a monomer in the synthesis of coordination polymers or as a cross-linking agent to modify the properties of existing polymers. Its derivatives could find applications as n-dopants in organic electronics or as sensing components in chemical sensors, where the binding of an analyte to the pyridine or cyanoamidine moiety would trigger a detectable optical or electronic signal. Further research could explore its use in developing materials for sustainable energy applications, such as in dye-sensitized solar cells or as components of membranes for fuel cells. mines.edu
Q & A
Basic: What synthetic strategies are effective for preparing Pyridine-2-yl-N-cyanoamidine, and how are reaction conditions optimized?
This compound can be synthesized via metal-catalyzed cross-coupling or condensation reactions. A documented method involves reacting precursors with nickel dibromide and zinc in N,N-dimethylacetamide at 55°C for 10 hours, achieving a 67% yield . Key optimization parameters include:
- Catalyst selection : Nickel-based catalysts enhance cyano-group incorporation.
- Solvent choice : Polar aprotic solvents (e.g., DMA) improve solubility and reaction homogeneity.
- Temperature control : Moderate heating (50–60°C) balances reaction rate and byproduct suppression.
Validate reproducibility by tracking intermediates via TLC or HPLC.
Basic: Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
Core techniques include:
- IR Spectroscopy : Identify cyano (C≡N) stretches near 2200 cm⁻¹ and pyridine ring vibrations (C=N/C-C) at 1600–1500 cm⁻¹ .
- NMR : ¹H NMR resolves pyridine protons (δ 7.5–8.5 ppm), while ¹³C NMR confirms cyanoamide carbon signals (δ 115–120 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
Cross-reference data with computational simulations (e.g., DFT) to resolve ambiguities .
Advanced: How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?
Mechanistic insights require:
- Kinetic Profiling : Monitor reaction rates under varying temperatures and concentrations to distinguish SN1/SN2 pathways.
- Isotopic Labeling : Use ¹⁵N-labeled cyanoamide groups to track bond reorganization via 2D NMR or MS.
- Computational Modeling : Employ DFT calculations (e.g., Gaussian) to map transition states and activation energies. For example, simulate nucleophilic attack at the cyanoamide carbon to predict regioselectivity .
Validate hypotheses with in situ IR or Raman spectroscopy to detect transient intermediates .
Advanced: How should researchers address crystallographic data contradictions in this compound derivatives?
Discrepancies in X-ray diffraction data (e.g., bond-length anomalies) can arise from:
- Crystal Quality : Optimize crystallization solvents (e.g., DMSO/water mixtures) to reduce twinning.
- Refinement Protocols : Use SHELXL for high-resolution refinement, applying restraints for disordered regions .
- Validation Tools : Cross-check with PLATON (e.g., ADDSYM) to detect missed symmetry elements.
Publish raw diffraction data and refinement parameters to enable peer validation .
Advanced: What methodologies ensure high purity of this compound for biological assays?
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate impurities.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/diethyl ether) for high recovery (>90%).
- Analytical Validation : Combine LC-MS for purity assessment and elemental analysis for stoichiometric verification.
For trace metal removal (e.g., Ni residues), employ chelating agents (EDTA) during workup .
Basic: How can researchers design stable formulations of this compound for long-term storage?
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring.
- Excipient Screening : Use lyoprotectants (trehalose) for lyophilized forms or antioxidants (BHT) in solution.
- pH Control : Maintain pH 6–7 in aqueous buffers to prevent hydrolysis of the cyanoamide group.
Advanced: What strategies resolve conflicting spectroscopic and computational data for this compound’s electronic structure?
- Hybrid Approaches : Combine experimental UV-Vis spectra with TD-DFT calculations to correlate absorption bands with electronic transitions.
- XPS Analysis : Measure nitrogen 1s binding energies to differentiate cyanoamide vs. pyridine nitrogen environments.
- Multivariate Analysis : Apply PCA (Principal Component Analysis) to NMR datasets to isolate outlier signals caused by solvent effects .
Advanced: How to evaluate this compound’s potential as a ligand in coordination chemistry?
- Titration Studies : Use UV-Vis or fluorescence spectroscopy to monitor metal-ligand binding (e.g., with Cu²⁺ or Zn²⁺).
- Single-Crystal XRD : Resolve coordination geometry (e.g., octahedral vs. tetrahedral) in metal complexes.
- Magnetic Susceptibility : Assess spin states in transition-metal adducts using SQUID magnetometry.
Basic: What safety protocols are critical when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Spill Management : Neutralize with activated carbon and dispose as hazardous waste.
Refer to SDS guidelines for pyridine derivatives, emphasizing cyanide-release risks under acidic conditions .
Advanced: How can machine learning models predict novel derivatives of this compound with enhanced bioactivity?
- Data Curation : Compile structural and bioactivity data from public databases (e.g., ChEMBL).
- Feature Selection : Train models on descriptors like logP, H-bond donors, and topological polar surface area.
- Validation : Use k-fold cross-validation to assess predictive accuracy for cytotoxicity or binding affinity.
Open-source tools (e.g., RDKit, DeepChem) enable automated virtual screening .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
